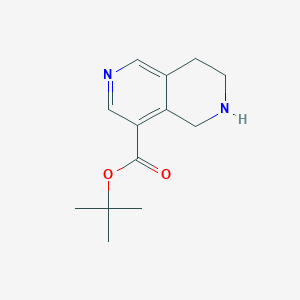

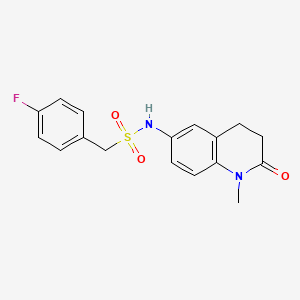

![molecular formula C22H19FN4O3 B2496176 N-(2-phényléthyl)-2-[7-(2-fluorophényl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acétamide CAS No. 1115372-09-2](/img/structure/B2496176.png)

N-(2-phényléthyl)-2-[7-(2-fluorophényl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

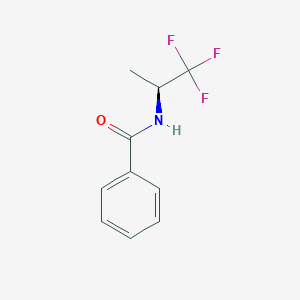

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.

BenchChem offers high-quality 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « N-(2-phényléthyl)-2-[7-(2-fluorophényl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acétamide », également connu sous le nom de « 2-(7-(2-fluorophényl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phénéthylacétamide ».

Recherche anticancéreuse

Ce composé a montré un potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses. Sa structure lui permet d’interagir avec et d’inhiber l’activité d’enzymes comme les kinases, qui sont cruciales pour la croissance et la survie des cellules cancéreuses .

Applications antivirales

La structure unique du composé en fait un candidat pour la recherche antivirale. Il peut potentiellement inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec la synthèse de l’ARN viral. Ceci en fait un candidat prometteur pour le développement de traitements contre diverses infections virales .

Études antibactériennes

Des recherches ont indiqué que les dérivés de pyrrolo[3,2-d]pyrimidine, la structure de base de ce composé, présentent des propriétés antibactériennes. Ce composé pourrait être exploré pour son efficacité contre les agents pathogènes bactériens, ce qui pourrait conduire à de nouveaux médicaments antibactériens .

Agents anti-inflammatoires

La capacité du composé à moduler les voies inflammatoires suggère son utilisation dans le développement de médicaments anti-inflammatoires. Il peut inhiber la production de cytokines pro-inflammatoires, ce qui le rend utile dans le traitement de maladies inflammatoires comme l’arthrite .

Systèmes de délivrance de médicaments

Les propriétés chimiques du composé le rendent adapté à une utilisation dans les systèmes de délivrance de médicaments. Il peut être modifié pour améliorer la délivrance et l’efficacité d’autres agents thérapeutiques, améliorant ainsi leur biodisponibilité et ciblant des tissus ou des cellules spécifiques.

Ces applications mettent en évidence la polyvalence et le potentiel de ce composé dans divers domaines de la recherche scientifique. Chaque application ouvre de nouvelles voies pour le développement de traitements et de thérapies innovants.

Exploration of 4-aminopyrrolo [2,3-d]pyrimidine as antitubercular agents CuI-catalyzed synthesis of multisubstituted pyrido [1,2-a]pyrimidin-4-ones Pyrrolo[3,2-D]Pyrimidines, a New Class of Purine Nucleoside ChemicalBook : Exploration of 4-aminopyrrolo [2,3-d]pyrimidine as antitubercular agents : CuI-catalyzed synthesis of multisubstituted pyrido [1,2-a]pyrimidin-4-ones : Pyrrolo[3,2-D]Pyrimidines, a New Class of Purine Nucleoside : ChemicalBook

Mécanisme D'action

Target of Action

Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

It’s worth noting that the structure–activity relationships of a library of thirty 7h-pyrrolo[2,3-d]pyrimidine derivatives have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the c-4 position of the 7-deazapurine ring .

Biochemical Pathways

Similar compounds have shown to affect the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.

Pharmacokinetics

It’s noted that all the potent compounds from the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could impact their bioavailability.

Result of Action

Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis, with mic90 values ranging from 0488 to 625 µM . This suggests that these compounds can inhibit the growth of Mycobacterium tuberculosis at these concentrations.

Propriétés

IUPAC Name |

2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c23-17-9-5-4-8-15(17)16-12-25-20-19(16)26-22(30)27(21(20)29)13-18(28)24-11-10-14-6-2-1-3-7-14/h1-9,12,25H,10-11,13H2,(H,24,28)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSQTMZDMGTJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)

![Tert-butyl 4-[oxan-4-yl(prop-2-enoyl)amino]piperidine-1-carboxylate](/img/structure/B2496104.png)

![4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2496105.png)

![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)